N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide is a hydrazone compound known for its diverse applications in various fields such as chemistry, biology, and medicine. Hydrazones are characterized by the presence of a >C=N–NH–C< functional group, which differentiates them from imines and oximes. This compound exhibits significant nonlinear optical properties and has been extensively studied for its coordination capabilities and biological activities .
Preparation Methods
The synthesis of N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at room temperature. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: The compound exhibits antibacterial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Industry: The compound’s nonlinear optical properties make it useful in the development of optical materials and devices
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which enhances its biological activity. It also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide can be compared with other hydrazone compounds such as:
N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide: Known for its nonlinear optical properties and antibacterial activity.
N’-[4-(dimethylamino)benzylidene]-2-phenyloxazole-5-one: Exhibits fluorescence and is used as a pH sensor.
The uniqueness of N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide lies in its combination of nonlinear optical properties and broad-spectrum biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H15N3OS |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N3OS/c1-17(2)12-7-5-11(6-8-12)10-15-16-14(18)13-4-3-9-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+ |
InChI Key |
KVHSVRRYQRQTGT-XNTDXEJSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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